Cas no 2137069-22-6 (1,4-Piperidinedicarboxylic acid, 2-methyl-, 4-(chloromethyl) 1-(1,1-dimethylethyl) ester, (2R,4R)-)

1,4-Piperidinedicarboxylic acid, 2-methyl-, 4-(chloromethyl) 1-(1,1-dimethylethyl) ester, (2R,4R)- structure
2137069-22-6 structure
Product name:1,4-Piperidinedicarboxylic acid, 2-methyl-, 4-(chloromethyl) 1-(1,1-dimethylethyl) ester, (2R,4R)-
CAS No:2137069-22-6
MF:C13H22ClNO4
MW:291.77108335495
CID:5256323

1,4-Piperidinedicarboxylic acid, 2-methyl-, 4-(chloromethyl) 1-(1,1-dimethylethyl) ester, (2R,4R)- Chemical and Physical Properties

Names and Identifiers

    • 1,4-Piperidinedicarboxylic acid, 2-methyl-, 4-(chloromethyl) 1-(1,1-dimethylethyl) ester, (2R,4R)-
    • Inchi: 1S/C13H22ClNO4/c1-9-7-10(11(16)18-8-14)5-6-15(9)12(17)19-13(2,3)4/h9-10H,5-8H2,1-4H3/t9-,10-/m1/s1
    • InChI Key: OUZANLOUVQMOMY-NXEZZACHSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CC[C@@H](C(OCCl)=O)C[C@H]1C

1,4-Piperidinedicarboxylic acid, 2-methyl-, 4-(chloromethyl) 1-(1,1-dimethylethyl) ester, (2R,4R)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-387189-1.0g
1-tert-butyl 4-chloromethyl (2R,4R)-2-methylpiperidine-1,4-dicarboxylate
2137069-22-6
1g
$0.0 2023-06-07
Enamine
EN300-387189-0.5g
1-tert-butyl 4-chloromethyl (2R,4R)-2-methylpiperidine-1,4-dicarboxylate
2137069-22-6
0.5g
$2317.0 2023-03-02
Enamine
EN300-387189-2.5g
1-tert-butyl 4-chloromethyl (2R,4R)-2-methylpiperidine-1,4-dicarboxylate
2137069-22-6
2.5g
$4728.0 2023-03-02
Enamine
EN300-387189-0.1g
1-tert-butyl 4-chloromethyl (2R,4R)-2-methylpiperidine-1,4-dicarboxylate
2137069-22-6
0.1g
$2123.0 2023-03-02
Enamine
EN300-387189-0.05g
1-tert-butyl 4-chloromethyl (2R,4R)-2-methylpiperidine-1,4-dicarboxylate
2137069-22-6
0.05g
$2026.0 2023-03-02
Enamine
EN300-387189-0.25g
1-tert-butyl 4-chloromethyl (2R,4R)-2-methylpiperidine-1,4-dicarboxylate
2137069-22-6
0.25g
$2220.0 2023-03-02
Enamine
EN300-387189-10.0g
1-tert-butyl 4-chloromethyl (2R,4R)-2-methylpiperidine-1,4-dicarboxylate
2137069-22-6
10.0g
$10375.0 2023-03-02
Enamine
EN300-387189-5.0g
1-tert-butyl 4-chloromethyl (2R,4R)-2-methylpiperidine-1,4-dicarboxylate
2137069-22-6
5.0g
$6996.0 2023-03-02

Additional information on 1,4-Piperidinedicarboxylic acid, 2-methyl-, 4-(chloromethyl) 1-(1,1-dimethylethyl) ester, (2R,4R)-

Latest Research Briefing on 1,4-Piperidinedicarboxylic Acid Derivative (CAS: 2137069-22-6)

The compound 1,4-Piperidinedicarboxylic acid, 2-methyl-, 4-(chloromethyl) 1-(1,1-dimethylethyl) ester, (2R,4R)- (CAS: 2137069-22-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral piperidine derivative serves as a critical intermediate in the synthesis of bioactive molecules, particularly those targeting neurological and oncological pathways. Recent studies highlight its role in the development of novel protease inhibitors and modulators of G-protein-coupled receptors (GPCRs).

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in the enantioselective synthesis of cathepsin K inhibitors, with its (2R,4R)-configuration proving essential for binding affinity. The chloromethyl moiety at the 4-position was shown to facilitate further functionalization, enabling the creation of a diverse library of potential drug candidates. Molecular docking simulations revealed a unique interaction pattern with the enzyme's active site, suggesting potential applications in osteoporosis treatment.

Ongoing preclinical research (Nature Chemical Biology, 2024) explores this compound's application in targeted drug delivery systems. The tert-butyl ester group provides both steric protection and lipophilicity, while the chloromethyl group allows for conjugation with various targeting ligands. Preliminary in vivo results indicate improved blood-brain barrier penetration when used in the synthesis of neuroactive compounds, with a 40% increase in bioavailability compared to previous generation intermediates.

From a synthetic chemistry perspective, recent advances in the asymmetric hydrogenation of 2-methyl-1,4-piperidinedicarboxylic acid derivatives (ACS Catalysis, 2024) have significantly improved the yield and enantiomeric excess of this compound. The development of novel iridium-based catalysts has enabled production at kilogram scale with >99% ee, addressing previous challenges in large-scale manufacturing of this pharmaceutically important building block.

Safety and toxicology studies (Regulatory Toxicology and Pharmacology, 2023) have established preliminary safety profiles for this intermediate. While showing good stability under standard storage conditions, the chloromethyl group necessitates careful handling procedures. The compound has demonstrated no significant genotoxicity in standard assays, supporting its continued development for pharmaceutical applications.

The versatility of 2137069-22-6 is further evidenced by its incorporation into several clinical-stage compounds currently in Phase II trials for neurodegenerative diseases. Its structural features allow for both rigid conformational control (through the piperidine ring) and synthetic flexibility (via the reactive chloromethyl group), making it a valuable scaffold in modern drug discovery programs across multiple therapeutic areas.

Recommend Articles

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd